molecular formula C12H14ClN5O2 B2636936 8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923368-23-4

8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2636936
CAS No.: 923368-23-4
M. Wt: 295.73
InChI Key: NQZTYQOZGOGIOD-UHFFFAOYSA-N
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Description

8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chloroethyl group and multiple methyl groups attached to an imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 2-chloroethylamine under basic conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, thiols, and amines. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also employed. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation may produce an oxide form of the compound .

Mechanism of Action

The mechanism of action of 8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with cellular components. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar chloroethyl group but differs in the position and number of methyl groups.

    8-methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds have different substituents but belong to the same class of purine derivatives.

Uniqueness

8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with DNA and its potential anti-inflammatory effects set it apart from other similar compounds.

Properties

IUPAC Name

6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-6-7(2)18-8-9(14-11(18)17(6)5-4-13)16(3)12(20)15-10(8)19/h4-5H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZTYQOZGOGIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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